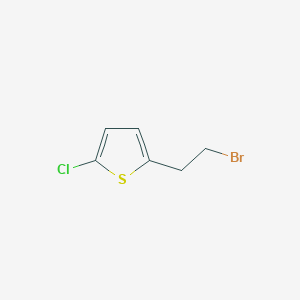

2-(2-Bromoethyl)-5-chlorothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrClS |

|---|---|

Molecular Weight |

225.53 g/mol |

IUPAC Name |

2-(2-bromoethyl)-5-chlorothiophene |

InChI |

InChI=1S/C6H6BrClS/c7-4-3-5-1-2-6(8)9-5/h1-2H,3-4H2 |

InChI Key |

NSFACMRSMSAWMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromoethyl 5 Chlorothiophene

Strategies for Selective Thiophene (B33073) Ring Functionalization

The introduction of a chlorine atom at the 5-position of a 2-substituted thiophene is a critical step in the synthesis of the target molecule. This can be accomplished through several methods, primarily electrophilic aromatic substitution and metalation-based strategies.

Electrophilic Aromatic Substitution Approaches to Halogenated Thiophenes

Thiophene and its derivatives readily undergo electrophilic aromatic substitution, typically at the 2- and 5-positions due to the electron-donating nature of the sulfur atom. Direct chlorination of a suitable 2-substituted thiophene precursor is a potential route.

One patented method describes the synthesis of 2-chlorothiophene (B1346680) from thiophene using hydrochloric acid and hydrogen peroxide. In this process, thiophene is reacted with 30% hydrochloric acid in the presence of triethylamine, followed by the slow addition of 30% hydrogen peroxide at a controlled temperature of -5 to 0 °C. This method reportedly yields 2-chlorothiophene in high purity. google.com A similar principle could be applied to a 2-(2-bromoethyl)thiophene (B149277) substrate, although the presence of the bromoethyl group might influence the reaction's selectivity and yield.

The synthesis of 5-chlorothiophene-2-carboxylic acid, an important intermediate for various pharmaceuticals, often starts with the chlorination of a thiophene derivative. For instance, one patented process involves the chlorination of 2-thiophenecarboxaldehyde, followed by oxidation to the carboxylic acid. google.com This highlights the feasibility of selectively chlorinating the 5-position of a 2-substituted thiophene.

Metalation and Directed Functionalization Strategies for Thiophene Rings

Metalation of the thiophene ring, followed by quenching with an electrophilic chlorine source, offers a highly regioselective method for introducing a chlorine atom. The most common approach involves the use of strong organolithium bases, such as n-butyllithium (n-BuLi), which selectively deprotonate the most acidic proton of the thiophene ring.

For a 2-substituted thiophene, metalation typically occurs at the 5-position. The resulting 5-lithiated thiophene intermediate can then be reacted with a suitable chlorinating agent, such as hexachloroethane (B51795) or N-chlorosuccinimide, to afford the 5-chloro derivative.

A relevant example is the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-bromo-5-chlorothiophene (B1265590). google.com In this patented method, 2-bromo-5-chlorothiophene is reacted with magnesium to form the Grignard reagent, 5-chloro-2-thienylmagnesium bromide. This intermediate is then carboxylated using dry ice. google.com This demonstrates that a halogen at the 2-position can be used to direct functionalization at that site while a chloro group is already present at the 5-position. A similar strategy could be envisioned where a 2-lithiated or 2-magnesiated thiophene is chlorinated at the 5-position.

Bromination of the Aliphatic Side Chain in Thiophene Derivatives

Once the 5-chlorothiophene core is established, the next critical step is the introduction of a bromine atom onto the ethyl side chain. This is typically achieved through radical bromination or by converting a pre-existing functional group on the side chain.

Radical Bromination Techniques and Selectivity Considerations

Free radical bromination is a common method for introducing a bromine atom at the benzylic or allylic position of an alkyl-substituted aromatic or heteroaromatic compound. In the case of 2-ethyl-5-chlorothiophene, the carbon adjacent to the thiophene ring is analogous to a benzylic position, making it susceptible to radical bromination.

A standard reagent for this transformation is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a non-polar solvent like carbon tetrachloride (CCl4). The reaction is typically initiated by heat or light. The selectivity for the desired α-bromination (on the carbon attached to the ring) is generally high due to the resonance stabilization of the resulting radical intermediate by the thiophene ring.

While a direct example for the bromination of 2-ethyl-5-chlorothiophene was not found in the reviewed literature, the bromination of 2-(3-thienyl)ethanol with NBS in carbon tetrachloride has been reported to proceed in high yield, indicating the feasibility of this type of transformation on thiophene derivatives. prepchem.com

Alternative Selective Bromination Methodologies for Alkyl Thiophenes

An alternative and often more controlled method for introducing the bromoethyl group is through the conversion of a corresponding alcohol. This two-step approach involves the initial synthesis of 2-(2-hydroxyethyl)-5-chlorothiophene, followed by the conversion of the hydroxyl group to a bromide.

The synthesis of 2-(2-hydroxyethyl)thiophenes can be achieved through various methods. For instance, the reaction of a 2-lithiated thiophene with ethylene (B1197577) oxide is a common strategy. A procedure for the synthesis of 5-phenyl-2-(2-hydroxyethyl)thiophene involves the reaction of 2-phenylthiophene (B1362552) with ethylene oxide, suggesting this method could be adapted for a 5-chloro substituted thiophene. prepchem.com

Multi-Step Synthetic Sequences Leading to 2-(2-Bromoethyl)-5-chlorothiophene

Based on the individual reactions discussed, several multi-step synthetic sequences can be proposed for the preparation of this compound.

Route 1: Chlorination followed by side-chain bromination

Synthesis of 2-ethylthiophene (B1329412): This can be achieved through various standard organic chemistry methods, such as the reaction of 2-lithiothiophene with an ethylating agent like ethyl bromide.

Chlorination of 2-ethylthiophene: The resulting 2-ethylthiophene can be chlorinated at the 5-position using a suitable chlorinating agent such as N-chlorosuccinimide to yield 2-ethyl-5-chlorothiophene.

Bromination of 2-ethyl-5-chlorothiophene: The final step would involve the radical bromination of the ethyl side chain of 2-ethyl-5-chlorothiophene using NBS and a radical initiator to afford this compound.

Route 2: Side-chain introduction followed by chlorination and functional group conversion

Synthesis of 2-(2-hydroxyethyl)thiophene: This can be prepared by reacting 2-lithiothiophene with ethylene oxide.

Chlorination of 2-(2-hydroxyethyl)thiophene: The hydroxyl group would likely need to be protected (e.g., as a silyl (B83357) ether) before chlorination of the thiophene ring at the 5-position. After chlorination, the protecting group would be removed.

Conversion of the hydroxyl group to a bromide: The resulting 2-(2-hydroxyethyl)-5-chlorothiophene would then be treated with a brominating agent like PBr3 to yield the final product.

Route 3: Starting from a pre-functionalized thiophene

Synthesis of 2-bromo-5-chlorothiophene: This starting material is commercially available or can be synthesized. nih.gov

Introduction of the ethyl group: A metal-halogen exchange of 2-bromo-5-chlorothiophene to form the 2-lithio derivative, followed by reaction with an appropriate two-carbon electrophile (e.g., ethylene oxide followed by reduction, or a protected 2-bromoethanol (B42945) derivative) could lead to the ethyl side chain.

Bromination of the side chain: If the side chain is introduced as a hydroxyethyl (B10761427) group, a final bromination step as described in Route 2 would be necessary.

The choice of the optimal synthetic route would depend on factors such as the availability and cost of starting materials, reaction yields, and the ease of purification of intermediates.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters. For the Friedel-Crafts acylation pathway, key variables include the choice of catalyst, solvent, temperature, and reaction time.

A study on the Friedel-Crafts acylation of the structurally similar selenophene (B38918) involved an initial acylation followed by α-bromination of the ketone intermediate. mdpi.com This suggests a similar two-step process could be applicable here. The choice of Lewis acid catalyst is paramount in Friedel-Crafts reactions. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts. organic-chemistry.org Cleaner and more reusable solid acid catalysts, such as zeolites, have been investigated for the acylation of thiophene, offering a greener alternative. researchgate.net The reaction temperature and duration also play a crucial role, with a study on thiophene acylation using a C25 zeolite catalyst finding optimal conditions at 80°C for 5 hours. researchgate.net

For the reduction of the intermediate aryl bromo ketone, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its selectivity for aldehydes and ketones. rsc.orgmasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at reduced temperatures to control the reaction rate.

The subsequent bromination of the alcohol can be achieved using reagents like phosphorus tribromide (PBr₃). chemistrysteps.com This reaction generally proceeds with good yield and is suitable for converting primary and secondary alcohols to their corresponding bromides. byjus.com

In the Grignard route, the formation of the Grignard reagent from 2-bromo-5-chlorothiophene is a critical step. The choice of solvent is important, with greener alternatives to traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being explored. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, has shown comparable or even superior performance in many Grignard reactions. umb.edursc.org The subsequent reaction with ethylene oxide provides the desired 2-(2-hydroxyethyl)-5-chlorothiophene.

The following data tables illustrate potential optimization parameters for key steps in the proposed syntheses.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation of 2-Chlorothiophene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| AlCl₃ | Dichloromethane | 0 - 25 | 2 | 75 |

| FeCl₃ | Nitrobenzene | 20 | 4 | 70 |

| Zeolite Y | None (Solvent-free) | 80 | 5 | 85 |

| Zeolite C25 | None (Solvent-free) | 80 | 5 | 90 |

Table 2: Hypothetical Optimization of the Reduction of 2-(2-Bromoacetyl)-5-chlorothiophene

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| NaBH₄ | Methanol | 0 | 1 | 90 |

| NaBH₄ | Ethanol | 0 | 1 | 88 |

| LiAlH₄ | Diethyl Ether | -78 to 0 | 2 | 95 |

Table 3: Hypothetical Optimization of the Bromination of 2-(2-Hydroxyethyl)-5-chlorothiophene

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| PBr₃ | Dichloromethane | 0 - 25 | 3 | 85 |

| CBr₄/PPh₃ | Acetonitrile | 25 | 4 | 80 |

| HBr (aq) | None | 100 | 6 | 70 |

Advanced Purification and Isolation Protocols for Synthetic Intermediates

The purity of the final product is contingent on the effective purification of the synthetic intermediates. For halogenated thiophenes and their derivatives, a combination of techniques is often employed.

Crystallization: This is a fundamental technique for purifying solid intermediates. The choice of solvent is crucial and can be guided by the polarity of the compound. For instance, recrystallization from an appropriate organic solvent can significantly enhance the purity of the synthesized ketone and alcohol intermediates. rsc.org

Chromatography: Column chromatography is a powerful tool for separating complex mixtures. For thiophene derivatives, silica (B1680970) gel is a common stationary phase, and the eluent system is chosen based on the polarity of the compounds to be separated. google.com For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used. Advanced chromatographic techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), can be employed for achieving very high purity.

Distillation: For liquid intermediates or the final product, distillation under reduced pressure can be an effective purification method, especially for separating compounds with different boiling points.

Precipitation: A patented method for the purification of liquid thiophenes involves their precipitation from a cooled solvent or mixed solvent system at temperatures below the melting point of the thiophene, achieving purities of over 99%. rsc.org

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Atom economy, a key metric in green chemistry, measures the efficiency of a reaction in converting reactants into the desired product. rsc.org

Friedel-Crafts Route Atom Economy (Hypothetical Calculation):

Step 1: Friedel-Crafts Acylation C₄H₃ClS + C₂H₂BrClO → C₆H₄BrClOS + HCl (2-chlorothiophene + bromoacetyl chloride → 2-(2-bromoacetyl)-5-chlorothiophene + hydrogen chloride)

Atom Economy = (MW of product) / (Sum of MW of reactants) x 100

Assuming this is the main reaction, the atom economy would be high as the only byproduct is HCl.

Step 2: Reduction C₆H₄BrClOS + NaBH₄ → C₆H₆BrClOS (after workup) + ... (byproducts)

The use of a stoichiometric reducing agent like NaBH₄ lowers the atom economy due to the formation of boron-containing byproducts.

Step 3: Bromination C₆H₆BrClOS + PBr₃ → C₆H₄BrClS-CH₂CH₂Br + H₃PO₃

Grignard Route Atom Economy (Hypothetical Calculation):

Step 1: Grignard Formation and Reaction with Ethylene Oxide C₄H₂BrClS + Mg → C₄H₂BrClSMg C₄H₂BrClSMg + C₂H₄O → C₆H₅ClOSMgBr (intermediate) → C₆H₅ClOS (after workup)

This route can be more atom-economical if the Grignard reagent formation is efficient and the subsequent reaction with ethylene oxide proceeds with high conversion.

Step 2: Bromination C₆H₅ClOS + PBr₃ → C₆H₄BrClS-CH₂CH₂Br + H₃PO₃

Similar to the Friedel-Crafts route, this step introduces byproducts.

To improve the greenness of these syntheses, several strategies can be employed:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones significantly improves atom economy. The use of solid acid catalysts in the Friedel-Crafts acylation is a prime example. researchgate.net

Solvent Selection: Opting for greener solvents, such as 2-MeTHF in Grignard reactions, reduces the environmental impact. umb.edursc.org Solvent-free reaction conditions, where possible, are even more desirable. researchgate.net

Reaction Conditions: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption.

By carefully selecting the synthetic route and optimizing each step with a focus on yield, purity, and the principles of green chemistry, the synthesis of this compound can be achieved in an efficient and environmentally responsible manner.

Chemical Reactivity and Transformation Mechanisms of 2 2 Bromoethyl 5 Chlorothiophene

Reactivity at the Bromoethyl Moiety of the Compound

The bromoethyl group attached to the thiophene (B33073) ring is the primary site for reactions involving nucleophiles and bases. The carbon-bromine bond is polarized, rendering the α-carbon electrophilic and susceptible to attack.

Nucleophilic Substitution Reactions (SN2, SN1 Pathways) with Diverse Nucleophiles

The primary halide structure of the bromoethyl moiety favors nucleophilic substitution, predominantly through an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral. A variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse array of derivatives.

Stronger nucleophiles and polar aprotic solvents typically facilitate the SN2 reaction. While less common due to the primary nature of the halide, an SN1 pathway, proceeding through a carbocation intermediate, might be possible under conditions that favor its formation, such as with very weak nucleophiles in polar protic solvents.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Azide |

| Amine | Ammonia (NH₃) | Primary Amine |

Elimination Reactions (E1, E2 Mechanisms) and Olefin Formation

In the presence of a strong, sterically hindered base, 2-(2-bromoethyl)-5-chlorothiophene can undergo elimination reactions to form 2-vinyl-5-chlorothiophene. The most common mechanism for this transformation is the E2 pathway, which is a concerted, one-step process where the base removes a proton from the β-carbon simultaneous to the departure of the bromide leaving group. libretexts.org

The regioselectivity of the elimination is dictated by the availability of β-hydrogens. The use of a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product), although in this specific case, only one vinyl product is possible. libretexts.org Competition between substitution (SN2) and elimination (E2) is a key consideration, with stronger, bulkier bases and higher reaction temperatures favoring elimination. libretexts.org

Table 2: Conditions Favoring Elimination Reactions

| Base | Solvent | Temperature | Predominant Reaction |

| Sodium Ethoxide | Ethanol (B145695) | High | E2 Elimination |

| Potassium tert-Butoxide | tert-Butanol | High | E2 Elimination |

| Sodium Hydroxide | Water/Ethanol | Low | SN2 Substitution |

Intramolecular Cyclization Reactions for Formation of Fused Rings

The bromoethyl group can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. nih.govrsc.org These reactions often involve the generation of a nucleophilic center elsewhere in the molecule that can attack the electrophilic carbon of the bromoethyl moiety. For instance, if a suitable nucleophile is introduced at the C3 position of the thiophene ring, an intramolecular SN2 reaction can lead to the formation of a thieno-fused cyclic ether or amine. The formation of such fused rings is a powerful strategy in the synthesis of complex heterocyclic scaffolds. nih.gov The success of these cyclizations depends on factors such as ring size (5- and 6-membered rings are generally favored) and the conformational flexibility of the linker. msu.edu

Reactivity of the Chlorothiophene Ring System

The chlorothiophene ring offers reaction sites for cross-coupling and electrophilic substitution, allowing for further functionalization of the heterocyclic core.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira) at the C5-Chlorine

The chlorine atom at the C5 position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org While chloroarenes are generally less reactive than their bromo or iodo counterparts, appropriate choice of catalyst, ligands, and reaction conditions can achieve efficient coupling. researchgate.net

Suzuki Coupling: This reaction involves the coupling of the chlorothiophene with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org It is a widely used method for forming biaryl and vinyl-aryl linkages. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. nih.govlibretexts.org

Negishi Coupling: This reaction employs an organozinc reagent and is catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.orgnumberanalytics.com It is particularly useful for coupling with sp³, sp², and sp hybridized carbon atoms. thermofisher.comyoutube.com

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the chlorothiophene and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org

Table 3: Overview of Cross-Coupling Reactions at the C5-Position

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl-Thiophene |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl-Thiophene |

| Negishi | Ar-ZnCl | PdCl₂(dppf) | Aryl-Thiophene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-Thiophene |

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Thiophene Nucleus

The thiophene ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. youtube.comlumenlearning.comuci.edufiveable.memasterorganicchemistry.com The existing substituents, the chloro and the 2-bromoethyl groups, direct the regiochemical outcome of these reactions. The sulfur atom in the thiophene ring directs incoming electrophiles to the C2 and C5 positions. Since the C5 position is already substituted with a chlorine atom, and the C2 position with the bromoethyl group, electrophilic attack will primarily occur at the remaining open positions, C3 and C4.

The chloro group is a deactivating but ortho, para-directing substituent. The 2-bromoethyl group is also generally considered to be ortho, para-directing. Therefore, electrophilic substitution is expected to be directed to the C4 position, which is para to the chloro group and meta to the bromoethyl group. The directing effects of the substituents and the inherent reactivity of the thiophene ring will influence the precise regioselectivity. Common electrophilic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), and Friedel-Crafts acylation/alkylation.

Metalation and Subsequent Functionalization at C2, C3, and C4 Positions of the Thiophene Ring

The direct functionalization of the thiophene ring in this compound via metalation is a key strategy for introducing a variety of substituents. Metalation, typically achieved through the use of strong organometallic bases like butyllithium, involves the deprotonation of a carbon atom on the thiophene ring to form a highly reactive organometallic intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups.

The regioselectivity of metalation on the thiophene ring is heavily influenced by the directing effects of the existing substituents. In thiophene and its derivatives, the hydrogen atoms at the α-positions (C2 and C5) are generally the most acidic and, therefore, the most readily abstracted by a strong base. scispace.com For this compound, the C2 position is occupied by the bromoethyl group and the C5 position by a chlorine atom. This leaves the C3 and C4 positions as potential sites for deprotonation.

However, the deactivating effect of the electron-withdrawing chloro- and bromoethyl groups makes direct metalation at the C3 and C4 positions challenging. Studies on similar substituted thiophenes have shown that lithiation with strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can achieve selective deprotonation at specific positions, even in the presence of other substituents. researchgate.net For instance, the lithiation of 3-methylthiophene (B123197) with LiTMP occurs with high selectivity at the 5-position. researchgate.net

While direct metalation at the C3 and C4 positions of this compound is not extensively documented, it is plausible that carefully chosen reaction conditions, including the use of specific bases and solvents, could favor the formation of the corresponding 3- or 4-lithiated intermediates. Subsequent reaction with electrophiles would then allow for the introduction of functional groups at these less accessible positions. The nucleophilicity of the resulting lithiated species can be highly dependent on the solvent system, which in turn dictates the appropriate conditions for reaction with various electrophiles. sigmaaldrich.com

It is important to note that metal-halogen exchange presents a competing reaction pathway. The presence of a bromine atom on the side chain and a chlorine atom on the ring introduces the possibility of reaction with organolithium reagents at these sites, which can lead to different functionalized products.

Interplay Between Side Chain and Ring Reactivity in this compound

The dual reactivity of this compound, stemming from its bromoethyl side chain and the chlorinated thiophene ring, is a central theme in its chemical transformations. The competition between reactions at these two distinct sites gives rise to questions of chemoselectivity and regioselectivity.

Chemoselective Transformations and Reaction Pathways

Chemoselectivity in the reactions of this compound refers to the preferential reaction of a reagent with one functional group over another. The primary competition lies between the alkyl bromide of the side chain and the aryl chloride of the thiophene ring.

Nucleophilic Substitution at the Side Chain: The bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide ion to form new carbon-heteroatom bonds. This pathway allows for the elaboration of the side chain without altering the thiophene ring.

Reactions at the Thiophene Ring: The thiophene ring, with its chloro-substituent, can participate in various metal-catalyzed cross-coupling reactions. For instance, the chlorine atom can be replaced by aryl, vinyl, or alkyl groups through reactions like the Suzuki or Stille coupling. jcu.edu.au However, the reactivity of the C-Cl bond in these reactions is generally lower than that of a C-Br bond.

The outcome of a reaction is often dictated by the nature of the reagent and the reaction conditions. For example, a "soft" nucleophile would likely favor reaction at the more electrophilic carbon of the bromoethyl side chain, while "hard" organometallic reagents might preferentially react with the thiophene ring, either through deprotonation or metal-halogen exchange. The modulation of chemoselectivity can also be achieved by changing solvents or catalysts. nih.gov

Regioselective Functionalization Strategies Utilizing Differential Reactivity

Regioselectivity concerns the specific position at which a reaction occurs. In this compound, this primarily relates to the functionalization of the thiophene ring. As discussed, the C2 and C5 positions are the most reactive towards electrophilic substitution and metalation. However, the presence of substituents at these positions in the title compound directs our attention to the C3 and C4 positions, as well as the potential for selective reaction at the C-Cl bond.

One powerful strategy for regioselective functionalization is the use of Grignard reagents. The formation of a Grignard reagent from this compound would likely occur at the more reactive carbon-bromine bond of the side chain. This would generate a nucleophilic organomagnesium species at the ethyl group, which could then be reacted with various electrophiles to introduce new functionalities specifically at the end of the side chain. The formation of Grignard reagents from bromothiophenes is a well-established method. google.com

Alternatively, metal-halogen exchange at the C5-chloro position could be achieved under specific conditions, leading to a 5-thienyl organometallic intermediate. This would allow for the selective introduction of substituents at the C5 position, leaving the bromoethyl side chain intact for subsequent transformations.

Intramolecular cyclization reactions represent another avenue for regioselective functionalization. Depending on the reaction conditions and the nature of the reagents used, the bromoethyl side chain could potentially react with a functional group introduced at the C3 position of the thiophene ring, leading to the formation of a new fused ring system. Intramolecular cyclizations of thiophene derivatives are known to be effective methods for constructing complex heterocyclic architectures. rsc.orgrsc.org

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies on this compound are scarce in the available literature, the mechanisms of its key transformations can be inferred from the well-established principles of organic chemistry and the reactivity patterns of similar thiophene derivatives.

Metalation: The mechanism of lithiation of thiophenes is generally believed to proceed via a coordination-deprotonation pathway. The lithium atom of the organolithium reagent coordinates to the sulfur atom of the thiophene ring, which increases the acidity of the adjacent α-hydrogens, facilitating their abstraction by the alkyl group of the butyllithium. scispace.com The regioselectivity is a result of a kinetically controlled process. scispace.com

Nucleophilic Substitution: The reaction of the bromoethyl side chain with nucleophiles follows a classic SN2 mechanism. This involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the initial oxidative addition of the palladium(0) catalyst would likely occur preferentially at the more reactive C-Br bond of an aryl bromide if it were present, or potentially at the C-Cl bond under more forcing conditions.

Intramolecular Cyclization: The mechanism of intramolecular cyclization would depend on the specific reaction type. For instance, a radical cyclization would involve the generation of a radical on the side chain, which would then attack the thiophene ring. rsc.org A nucleophilic cyclization, on the other hand, would involve the attack of a nucleophilic center on the side chain onto an electrophilic center on the ring (or vice versa). researchgate.net

Further detailed mechanistic investigations, potentially employing computational methods and kinetic studies, would be invaluable for a more profound understanding of the complex reactivity of this compound and for the rational design of novel synthetic methodologies.

Applications of 2 2 Bromoethyl 5 Chlorothiophene in Advanced Organic Synthesis

Construction of Fused and Bridged Heterocyclic Systems Utilizing the Compound

The presence of both an electrophilic bromoethyl group and a thiophene (B33073) ring substituted with a halogen suitable for cross-coupling reactions makes 2-(2-Bromoethyl)-5-chlorothiophene a promising starting material for the synthesis of various fused and bridged heterocyclic systems.

Thienopyridines: The synthesis of thienopyridines, a class of compounds with significant biological activities, can be envisioned starting from this compound. A plausible strategy involves the conversion of the bromoethyl group into a primary amine to furnish 2-(2-aminoethyl)-5-chlorothiophene. This intermediate could then undergo a Pictet-Spengler reaction with an appropriate aldehyde or ketone to construct the fused pyridine (B92270) ring. The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems from β-arylethylamines. wikipedia.orgnih.govdepaul.edu For instance, reaction with formaldehyde (B43269) would be expected to yield a tetrahydrothieno[3,2-c]pyridine derivative. The chlorine atom on the thiophene ring could be retained for further functionalization or removed via hydrogenolysis if desired.

A general, analogous reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 2-(2-thienyl)ethylamine | Formaldehyde | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Pictet-Spengler | google.com |

Thienodiazepines: The synthesis of thienodiazepines, seven-membered heterocyclic rings fused to a thiophene core, represents another potential application. Specifically, thieno[2,3-e] nih.govsigmaaldrich.comdiazepine-2-ones are compounds of medicinal interest. nih.govgoogle.com A hypothetical route starting from this compound could involve its conversion to a 3-aminothiophene-2-carboxylate derivative. This transformation would require several steps, including the introduction of a carboxylate group at the 3-position and conversion of the bromoethyl group to an amino group. Subsequent coupling with an α-amino acid followed by an intramolecular cyclization, such as an uncatalyzed Pictet-Spengler type reaction, could yield the desired thienodiazepinone ring system. researchgate.net While this is a multi-step process, the starting material provides a key fragment of the final structure.

The synthesis of polycyclic aromatic thiophenes, which are of interest for their electronic properties, could potentially be achieved through intramolecular cyclization reactions starting from derivatives of this compound. A common strategy for forming such systems is the photochemical or acid-catalyzed cyclization of styrylthiophenes. nih.gov

To access the necessary precursor, the bromoethyl group of this compound could be converted into a vinyl group, for instance, via elimination. Subsequent Suzuki or Stille coupling at the 3-position of the thiophene ring with a suitable aryl halide would yield a 3-aryl-2-vinylthiophene derivative. Intramolecular Friedel-Crafts type cyclization of this intermediate could then lead to the formation of a fused polycyclic aromatic system. The success of such a cyclization would depend on the nature of the aryl group and the reaction conditions employed. nih.gov

Role as a Precursor for Complex Polyfunctionalized Thiophene Derivatives

The dual reactivity of this compound makes it an attractive building block for the synthesis of more complex thiophene-containing molecules, including oligothiophenes and macrocycles, which are key components in materials science.

Oligothiophenes are extensively studied for their applications in organic electronics. sigmaaldrich.comresearchgate.netjuniperpublishers.com The construction of well-defined oligothiophenes often relies on iterative cross-coupling reactions. This compound could serve as a valuable monomer in such synthetic strategies.

For instance, the chlorine atom at the 5-position could be selectively coupled with a thienylboronic acid or a thienylstannane derivative via a Suzuki or Stille coupling reaction, respectively. This would leave the bromoethyl group intact for subsequent transformations. Alternatively, the bromine atom of the thiophene ring (if the starting material were 2-bromo-5-(2-bromoethyl)thiophene, a close analog) is known to be reactive in Suzuki cross-coupling reactions. nih.gov This suggests that the chlorine atom in the target compound could also participate in similar transformations, potentially with different reactivity, allowing for selective functionalization. The bromoethyl side chain could then be used to introduce other functionalities or to link the thiophene unit to other molecular components.

A representative analogous Suzuki coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| 5-Bromothiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenylthiophene-2-carboxylic acid | - | nih.gov |

Thiophene-containing macrocycles, including thiacrown ethers, are of interest for their ion-binding properties and their potential applications in supramolecular chemistry. illinois.edursc.orgwesternsydney.edu.au The bromoethyl group of this compound can be readily converted into a variety of functional groups suitable for macrocyclization reactions.

For example, hydrolysis of the bromoethyl group would yield 2-(2-hydroxyethyl)-5-chlorothiophene. This alcohol could then be used in Williamson ether synthesis with a suitable dihaloalkane under high-dilution conditions to form a thiophene-containing crown ether. Alternatively, conversion of the bromoethyl group to a thiol would provide a precursor for the synthesis of thiacrown ethers. The chlorine atom on the thiophene ring adds another point for modification, allowing for the synthesis of more complex and functionalized macrocyclic systems.

Utilization of this compound in Cascade Reactions and Tandem Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The functional groups present in this compound make it a candidate for the design of such reactions.

A hypothetical cascade reaction could be initiated by the reaction of the bromoethyl group with a nucleophile that contains another reactive site. For example, reaction with ethylenediamine (B42938) could lead to an initial N-alkylation, followed by an intramolecular cyclization of the second amino group onto the thiophene ring, potentially leading to a fused heterocyclic system. While no specific examples utilizing this compound in cascade reactions have been found in the literature, the principles of cascade reaction design suggest that this compound could be a valuable substrate for developing novel and efficient synthetic methodologies.

Development of Novel Synthetic Methodologies Employing the this compound Building Block

Recent research has begun to explore the synthetic utility of this compound in creating more intricate heterocyclic systems. The presence of a reactive bromoethyl side chain, coupled with a chlorinated thiophene core, allows for sequential and site-selective reactions. This dual functionality is instrumental in the development of innovative synthetic routes that are both efficient and stereoselective.

One of the primary applications of this building block is in the synthesis of fused thiophene derivatives, such as thieno[b]thiophenes. These structures are of significant interest due to their potential applications in materials science and pharmaceuticals. The methodologies developed often involve intramolecular cyclization reactions, where the bromoethyl group reacts with a nucleophile introduced at another position on the thiophene ring or on an adjacent molecule.

Furthermore, the chloro and bromo substituents on the thiophene ring can be selectively targeted in cross-coupling reactions, such as the Suzuki or Stille couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, leading to a wide array of functionalized thiophenes. The bromoethyl side chain can then be further manipulated, for instance, through nucleophilic substitution or elimination reactions, to introduce additional complexity.

| Reactant | Reagent(s) | Product Type | Significance of Methodology |

| This compound | Base (e.g., NaH), Nucleophile (e.g., R-SH) | Substituted Thiophenes | Introduction of diverse functional groups via nucleophilic substitution on the bromoethyl chain. |

| This compound | Palladium catalyst, Boronic acid/ester | Arylated/Heteroarylated Thiophenes | Selective functionalization at the chloro position via Suzuki cross-coupling. |

| This compound | Strong, non-nucleophilic base | Vinylthiophene derivative | Formation of a reactive vinyl group via elimination, useful for further cycloadditions. |

| This compound | Lewis acid | Fused Thiophene Heterocycles | Intramolecular Friedel-Crafts type cyclization to form bicyclic systems. |

These research findings underscore the potential of this compound as a valuable tool for the modern organic chemist, enabling the construction of novel and complex molecular frameworks.

Advanced Spectroscopic and Structural Characterization of 2 2 Bromoethyl 5 Chlorothiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, dynamics, and environment of a sample. For 2-(2-bromoethyl)-5-chlorothiophene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a comprehensive structural profile.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis for Precise Structural Elucidation

The ¹H and ¹³C NMR spectra provide the primary evidence for the structure of this compound. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the protons on the thiophene (B33073) ring and two triplet signals for the ethyl group. The protons on the thiophene ring, being in different chemical environments due to the different halogen substituents, will appear as doublets. The ethyl group protons will exhibit a characteristic triplet-triplet pattern due to coupling with each other.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring will resonate in the aromatic region, with their chemical shifts influenced by the attached chloro and bromoethyl groups. The two carbons of the ethyl group will appear in the aliphatic region.

Due to the absence of fluorine in the molecule, a ¹⁹F NMR spectrum is not applicable for the characterization of this compound itself but would be relevant for its fluorinated derivatives.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.85 | d | ~3.9 | H-3 |

| ~6.70 | d | ~3.9 | H-4 |

| ~3.60 | t | ~7.0 | -CH₂Br |

| ~3.30 | t | ~7.0 | -CH₂-thiophene |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-2 |

| ~129 | C-5 |

| ~127 | C-4 |

| ~126 | C-3 |

| ~35 | -CH₂-thiophene |

| ~30 | -CH₂Br |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To further confirm the assignments from 1D NMR and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the two protons on the thiophene ring (H-3 and H-4), confirming their scalar coupling. It would also show a correlation between the two methylene (B1212753) groups of the bromoethyl substituent. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would show correlations between H-3 and C-3, H-4 and C-4, and the protons of the ethyl group with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include those from the protons of the ethyl group to the C-2 carbon of the thiophene ring, and from the thiophene protons to adjacent carbons, solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a relatively rigid molecule like this, NOESY can provide through-space correlations between protons that are close in proximity, further confirming the proposed structure.

Variable Temperature NMR Studies for Conformational Dynamics and Exchange Processes

Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as conformational changes. ox.ac.uknumberanalytics.com For this compound, VT-NMR could be used to study the rotation around the C-C single bond connecting the ethyl group to the thiophene ring. At lower temperatures, this rotation might slow down, potentially leading to the observation of distinct conformers. oxinst.com Conversely, at higher temperatures, any restricted rotation would be averaged out, leading to sharper signals. ox.ac.uk

Mass Spectrometry (MS) Techniques for Molecular and Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₆H₆BrClS), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak. docbrown.info The relative abundances of these isotopic peaks can be predicted and compared with the experimental data to confirm the presence of these halogens.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z (Da) | Isotopic Composition | Relative Abundance (%) |

| 241.91 | ¹²C₆¹H₆⁷⁹Br³⁵Cl³²S | 100.0 |

| 243.91 | ¹²C₆¹H₆⁸¹Br³⁵Cl³²S / ¹²C₆¹H₆⁷⁹Br³⁷Cl³²S | ~129.8 |

| 245.91 | ¹²C₆¹H₆⁸¹Br³⁷Cl³²S | ~31.8 |

Fragmentation Pathway Analysis using MS/MS and Tandem MS for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. For this compound, several fragmentation pathways can be anticipated. nih.gov

A likely fragmentation pathway involves the loss of the bromoethyl side chain, leading to a chlorothienyl cation. Another possibility is the cleavage of the C-Br bond, resulting in a radical cation. The fragmentation of the thiophene ring itself can also occur, often initiated by the migration of a halogen or hydrogen atom. nih.govresearchgate.net Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the positions of the substituents. A common fragmentation for halogenated compounds is the loss of the halogen atom. miamioh.edu

Table 4: Plausible Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 163/165 | [C₆H₆ClS]⁺ (loss of Br) |

| 134/136 | [C₄H₂ClS]⁺ (loss of C₂H₄Br) |

| 115/117 | [C₂H₂Br]⁺ |

| 99 | [C₄H₃S]⁺ (loss of Br and Cl) |

X-ray Crystallography for Solid-State Structure Determination

The molecular geometry of thiophene derivatives is largely dictated by the nature and steric bulk of their substituents. For instance, the crystal structure of thiophene derivatives reveals that the thiophene ring itself is typically planar. In related compounds, such as certain benzothiophene (B83047) derivatives, the thiophene ring system maintains its planarity with minimal deviation. nih.gov The bond lengths and angles are generally in agreement with those observed for similar structures. nih.gov

For this compound, the thiophene ring is expected to be essentially planar. The bromoethyl group, with its sp³ hybridized carbons, will have a more flexible conformation. The rotational freedom around the C-C single bonds of the ethyl chain will likely lead to different conformers in the crystalline state, potentially stabilized by intermolecular interactions. The dihedral angle between the plane of the thiophene ring and the plane of the substituents is a critical parameter. In some complex thiophene derivatives, the thiophene ring system can be nearly orthogonal to other attached ring systems. nih.gov

Table 1: Predicted Bond Parameters and Geometry for this compound based on Analogous Structures

| Parameter | Predicted Value/Range | Basis of Prediction |

| Thiophene Ring | Planar | General observation in thiophene derivatives nih.gov |

| C-S Bond Length | ~1.71 - 1.73 Å | Typical values in thiophene rings |

| C=C Bond Length | ~1.36 - 1.38 Å | Typical values in thiophene rings |

| C-Cl Bond Length | ~1.72 - 1.74 Å | Standard C-Cl bond length on an aromatic ring |

| C-C (ring-ethyl) | ~1.50 - 1.52 Å | Standard sp²-sp³ C-C bond length |

| C-C (ethyl) | ~1.52 - 1.54 Å | Standard sp³-sp³ C-C bond length |

| C-Br Bond Length | ~1.93 - 1.95 Å | Standard C-Br bond length |

This table presents predicted values based on standard bond lengths and data from related thiophene structures. Actual values would require experimental determination.

The crystal packing of thiophene derivatives is governed by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. Hirshfeld surface analysis of various thiophene derivatives has shown that H---H, C---H, and S---H contacts are common intermolecular interactions. nih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy is a powerful tool for identifying functional groups and gaining insights into the molecular structure of compounds. While specific experimental spectra for this compound are not available, the expected vibrational modes can be predicted based on the analysis of related compounds like 2-bromo-5-chlorothiophene (B1265590) and other alkylated thiophenes. chemicalbook.comjcu.edu.au

The primary vibrational modes of interest for this compound would include:

Thiophene ring vibrations: C-H stretching, C=C stretching, C-S stretching, and ring deformation modes.

Bromoethyl group vibrations: C-H stretching (symmetric and asymmetric) of the CH₂ groups, CH₂ scissoring, wagging, and twisting modes, and the C-Br stretching mode.

C-Cl stretching vibration.

The infrared and Raman spectra are complementary, as some modes may be more intense in one technique than the other due to selection rules. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretching (thiophene) | 3100 - 3000 | IR, Raman |

| C-H stretching (alkyl) | 3000 - 2850 | IR, Raman |

| C=C stretching (thiophene) | 1550 - 1400 | IR, Raman |

| CH₂ scissoring | 1470 - 1450 | IR |

| C-S stretching (thiophene) | 850 - 600 | IR, Raman |

| C-Cl stretching | 800 - 600 | IR |

| C-Br stretching | 650 - 500 | IR |

This table is a prediction based on characteristic group frequencies and data from related molecules. chemicalbook.comjcu.edu.au

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Probing Electronic Structure

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis absorption and fluorescence spectra of thiophene derivatives are sensitive to the nature and position of substituents on the thiophene ring. csu.edu.au

The electronic spectrum of this compound is expected to be characterized by π-π* transitions within the thiophene ring. The presence of the chloro and bromoethyl substituents will influence the energy of these transitions. Halogen substituents can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene due to the extension of the conjugated system through their lone pairs and inductive effects.

The fluorescence properties of thiophene derivatives can vary significantly. Some substituted thiophenes exhibit strong fluorescence, making them useful in materials for optoelectronic applications. The introduction of heavy atoms like bromine can sometimes lead to fluorescence quenching through enhanced intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield of this compound would need to be experimentally determined to assess its emissive properties.

Theoretical and Computational Chemistry Studies on 2 2 Bromoethyl 5 Chlorothiophene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of 2-(2-bromoethyl)-5-chlorothiophene. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the molecule's electronic distribution, orbital energies, and spectroscopic properties, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of substituted thiophenes due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the ground-state electronic energy and electron density. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, indicating that this moiety is the most probable site for electrophilic attack. Conversely, the LUMO is likely distributed over the entire molecule, with significant contributions from the carbon-halogen bonds, suggesting these are potential sites for nucleophilic interaction. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. The calculation of NMR shielding constants using DFT allows for the prediction of ¹H and ¹³C chemical shifts. stenutz.eu These theoretical predictions, when compared with experimental data, can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus. oup.comresearchgate.net For this compound, substituent chemical shifts (SCS) can be estimated for the chloro and bromoethyl groups to predict the chemical shifts of the thiophene ring protons and carbons. stenutz.eumodgraph.co.uk

Vibrational frequency analysis, also performed using DFT methods, provides a theoretical infrared (IR) and Raman spectrum. q-chem.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-C ring vibrations, or C-Br and C-Cl stretching. The potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific atomic motions. nih.gov This theoretical spectrum is invaluable for interpreting experimental IR and Raman spectra and identifying the characteristic vibrational signatures of the molecule. nih.gov

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (thiophene ring) |

| ~2950 | C-H stretching (ethyl group) |

| ~1450 | C=C stretching (thiophene ring) |

| ~1200 | C-C stretching (thiophene ring) |

| ~800 | C-S stretching (thiophene ring) |

| ~700 | C-Cl stretching |

| ~650 | C-Br stretching |

Note: This table presents hypothetical data based on general vibrational frequencies for similar compounds.

The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. For this compound, the MEP map would likely show negative potential (typically colored red) around the electronegative chlorine and bromine atoms, as well as the sulfur atom of the thiophene ring, indicating these are regions susceptible to electrophilic attack. Conversely, areas of positive potential (typically colored blue) would be expected around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. This visual representation of the charge distribution provides a clear and intuitive guide to the molecule's reactive sites.

Conformational Analysis and Energy Minima Determination through Computational Methods

The bromoethyl substituent in this compound introduces conformational flexibility. Computational methods can be employed to explore the potential energy surface of the molecule and identify its stable conformers. cwu.edu By systematically rotating the dihedral angles of the bromoethyl chain and calculating the corresponding energy, a conformational energy profile can be generated. nih.gov

This analysis typically reveals several local energy minima, corresponding to different spatial arrangements of the bromoethyl group relative to the thiophene ring. The global minimum represents the most stable and, therefore, the most populated conformation at equilibrium. The energy barriers between these conformers can also be calculated, providing insight into the dynamics of conformational change. rsc.orgchemrxiv.org

Molecular Dynamics Simulations for Investigating Solution-Phase Behavior and Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. researchgate.netrsc.org MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic and intermolecular forces. iyte.edu.tr

By simulating the molecule in a box of solvent molecules, it is possible to study how the solvent influences its conformation and dynamics. cqwu.edu.cn For instance, the conformational preferences observed in the gas phase may be altered in a polar solvent due to dipole-dipole interactions. MD simulations can also be used to calculate properties such as the diffusion coefficient and to understand how the molecule interacts with other solutes or surfaces. mdpi.com

Prediction of Reaction Mechanisms and Transition State Structures for Key Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For key transformations involving this compound, such as nucleophilic substitution at the bromoethyl group or electrophilic substitution on the thiophene ring, computational methods can be used to map out the entire reaction pathway.

This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the structures and energies of reactants, products, and transition states, a detailed understanding of the reaction mechanism can be obtained. beilstein-journals.org This knowledge is invaluable for optimizing reaction conditions and predicting the outcome of new reactions.

Future Research Directions and Unexplored Avenues for 2 2 Bromoethyl 5 Chlorothiophene

Discovery of Novel Reactivity Modes and Unconventional Catalytic Transformations

The reactivity of 2-(2-bromoethyl)-5-chlorothiophene is largely predicated on the differential reactivity of its two carbon-halogen bonds and the aromatic thiophene (B33073) ring. Future research should aim to uncover novel reactivity patterns beyond standard cross-coupling and nucleophilic substitution reactions.

One promising avenue is the exploration of unconventional catalytic transformations. For instance, the bromoethyl group could participate in intramolecular cyclization reactions to form novel bicyclic thiophene derivatives. Catalytic systems, particularly those based on palladium or copper, could be developed to control the regioselectivity of these cyclizations. Furthermore, recent advances in the synthesis of thiophene derivatives through the cyclization of functionalized alkynes could inspire new approaches where the bromoethyl group acts as a latent reactive partner. nih.gov

The thiophene ring itself offers opportunities for novel transformations. While electrophilic aromatic substitution on thiophenes is well-known, catalytic C-H activation on the thiophene ring of this compound, in the presence of the bromoethyl moiety, remains a largely unexplored area. Another intriguing possibility is the oxidation of the thiophene sulfur atom to a sulfoxide (B87167) or sulfone, which can dramatically alter the electronic properties of the molecule. rsc.org The development of selective catalytic methods for such oxidations would open up new avenues for creating thiophene-S,S-dioxide-based materials.

| Potential Reaction | Catalytic System | Expected Outcome |

| Intramolecular Cyclization | Palladium or Copper catalysts | Novel bicyclic thiophene heterocycles |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ir) | Functionalization at unsubstituted positions |

| Sulfur Oxidation | Selective oxidizing agents/catalysts | Thiophene-S,S-dioxides with altered electronics |

Application in Supramolecular Chemistry and Self-Assembly Processes

The planar and aromatic nature of the thiophene ring makes this compound an attractive candidate for applications in supramolecular chemistry. The self-assembly of aromatic rod-like molecules, driven by π-π stacking and hydrophobic interactions, can lead to the formation of well-defined nanostructures. rsc.org The bromoethyl group of this compound serves as a convenient handle for introducing various functional groups that can direct self-assembly.

Future research could focus on modifying the bromoethyl moiety with hydrophilic groups (e.g., oligo(ethylene glycol)) to create amphiphilic molecules capable of forming micelles or vesicles in aqueous media. Conversely, the introduction of other recognition motifs, such as hydrogen bonding units or photoresponsive groups, could lead to the formation of smart materials that respond to external stimuli. The resulting self-assembled structures could find applications in drug delivery, sensing, and organic electronics.

| Functionalization of Bromoethyl Group | Resulting Supramolecular Behavior | Potential Application |

| Introduction of hydrophilic chains | Formation of micelles or vesicles | Drug delivery systems |

| Attachment of photochromic units | Light-responsive self-assembly | Optical switching materials |

| Incorporation of hydrogen-bonding motifs | Formation of ordered supramolecular polymers | Gels and soft materials |

Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches to its Production

The development of green and sustainable synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the exploration of environmentally benign synthetic routes. This could involve the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. For example, investigating the synthesis in bio-based solvents or employing microwave-assisted synthesis could significantly reduce the environmental footprint. rsc.org

Biocatalysis offers a particularly promising avenue for the sustainable production of halogenated compounds. Flavin-dependent halogenases, for instance, are enzymes capable of regioselective halogenation of aromatic compounds under mild, aqueous conditions. nih.govtandfonline.comresearchgate.net Future research could focus on identifying or engineering a halogenase that can selectively chlorinate a suitable thiophene precursor. Similarly, enzymes could be explored for the introduction of the bromoethyl side chain, potentially through a biocatalytic Friedel-Crafts-type reaction or by functionalizing a pre-existing ethyl group.

| Sustainable Approach | Key Principle | Potential Advantage |

| Green Solvents | Use of bio-based or recyclable solvents | Reduced toxicity and waste |

| Microwave Synthesis | Accelerated reaction rates | Energy efficiency and higher yields |

| Biocatalytic Halogenation | Enzymatic chlorination | High regioselectivity and mild conditions |

| Biocatalytic Side-Chain Installation | Enzymatic alkylation or functionalization | Avoidance of harsh chemical reagents |

Integration into Advanced Functional Organic Materials Precursors, Focusing on Chemical Transformations

Thiophene-based polymers are at the forefront of research in organic electronics, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). chemimpex.comrsc.orgazom.cominnovativepolymersgroup.com The this compound molecule is a promising precursor for the synthesis of novel functional polymers. The bromoethyl group can be utilized in several ways to create advanced materials.

One approach is to use this compound as a monomer in polymerization reactions. The bromoethyl group can be converted into a variety of other functional groups prior to polymerization, allowing for the synthesis of a library of thiophene monomers with tailored properties. Alternatively, the bromoethyl group can be used for post-polymerization functionalization. rsc.orgcapes.gov.brresearchgate.net A polymer backbone could be synthesized from a related thiophene monomer, and the bromoethyl groups could then be modified in a subsequent step. This would allow for the fine-tuning of the polymer's properties without the need to re-synthesize the entire polymer from scratch.

| Material Application | Role of this compound | Potential Advancement |

| Conductive Polymers | Monomer precursor with a modifiable side chain | Polymers with tunable solubility and electronic properties |

| Organic Photovoltaics | Component of donor or acceptor materials | Enhanced charge transport and device efficiency |

| Post-Polymerization Functionalization | Reactive site for introducing new functionalities | Smart polymers with responsive properties |

Addressing Stereochemical Control and Asymmetric Synthesis in Derivatization of this compound

The introduction of chirality into thiophene-containing molecules can have a profound impact on their biological activity and material properties. The bromoethyl side chain of this compound offers a prime opportunity for introducing a stereocenter.

Future research should focus on developing methods for the stereoselective derivatization of the bromoethyl group. This could involve nucleophilic substitution reactions with chiral nucleophiles or the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, the development of an asymmetric synthesis of chiral amines or alcohols via substitution of the bromine atom would open the door to a wide range of new chiral thiophene derivatives. nih.govnih.gov

Furthermore, the thiophene ring itself can be a source of chirality if appropriately substituted, leading to atropisomerism. While less common for simple thiophenes, the synthesis of bulky derivatives from this compound could potentially lead to separable atropisomers with unique chiroptical properties.

| Asymmetric Approach | Target Chiral Moiety | Potential Impact |

| Stereoselective Nucleophilic Substitution | Chiral center at the α- or β-position of the ethyl group | Access to enantiomerically pure pharmaceuticals and materials |

| Chiral Catalyst-Controlled Reactions | Enantioselective C-C or C-N bond formation | Creation of novel chiral ligands and catalysts |

| Synthesis of Bulky Derivatives | Atropisomeric thiophene structures | Development of new chiroptical materials |

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Bromoethyl)-5-chlorothiophene, and what purification techniques are recommended?

Methodological Answer:

The synthesis typically involves bromination of 5-chlorothiophene derivatives. For example, bromoethyl groups can be introduced via nucleophilic substitution or radical bromination. A related compound, 2-Bromo-5-chlorthiophene (95% purity), is synthesized using similar protocols, with purification achieved via column chromatography and recrystallization . Storage below 4°C is recommended for brominated thiophenes to prevent degradation . Yield optimization requires controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of brominating agents like NBS (N-bromosuccinimide).

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm bromoethyl and chlorothiophene moieties. Compare chemical shifts with analogs like 2-Bromo-4-chlorophenylacetonitrile (δ 4.2–4.5 ppm for CHBr) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, which resolved bond lengths and angles (mean σ(C–C) = 0.005 Å) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z ~265).

Advanced: How to design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromoethyl group serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example:

- Palladium-Catalyzed Coupling : Use Pd(PPh) with arylboronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC.

- Mechanistic Probes : Introduce isotopic labeling (e.g., C at the bromoethyl group) to track bond cleavage. Compare with 2-Bromo-N-(4-chlorophenyl)butanamide, which undergoes similar reactivity in enzyme inhibition studies .

- Side Reaction Mitigation : Control base strength (e.g., KCO vs. CsCO) to minimize dehydrohalogenation.

Advanced: What role does this compound play in drug discovery, particularly in targeting enzyme inhibition?

Methodological Answer:

The compound’s electrophilic bromoethyl group can alkylate cysteine residues in enzymes. For instance:

- Thiophene-Based Inhibitors : Analogous to (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione, which targets kinase domains via covalent binding .

- Activity Assays : Use fluorescence polarization to measure binding affinity with target proteins (e.g., IC determination).

- SAR Studies : Modify the chlorothiophene ring with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity, as seen in 2-(4-chlorophenyl)-2-oxoethyl derivatives .

Data Contradiction Analysis: How to resolve discrepancies in reported synthesis yields or purity levels?

Methodological Answer:

Discrepancies often arise from:

- Reagent Quality : Lower-purity brominating agents (e.g., <95% Br) reduce yields. Use GC-MS to verify reagent purity, as done for 4-Bromo-3-chlorophenol (>95% by HLC) .

- Temperature Sensitivity : Decomposition at >80°C may explain variable yields. Thermogravimetric analysis (TGA) can identify degradation thresholds.

- Chromatographic Artifacts : Silica gel interactions may alter recovery rates. Compare HPLC profiles (C18 column, acetonitrile/water gradient) with reference standards like 2-Bromo-2',4'-dichloroacetophenone .

Advanced: How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated aging studies at 40°C/75% RH for 4 weeks, monitoring via H NMR for bromoethyl group hydrolysis.

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to detect photodegradation products, similar to bromochlorophenol blue’s absorbance shifts .

- Moisture Control : Store under inert gas (N) with molecular sieves, as recommended for 2-Bromo-6-chlorophenylboronic acid (0–6°C storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.